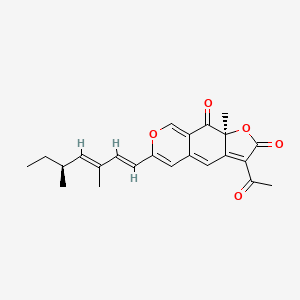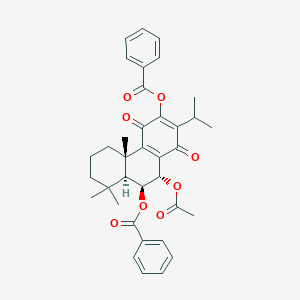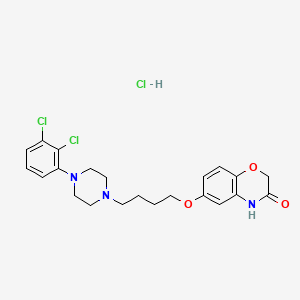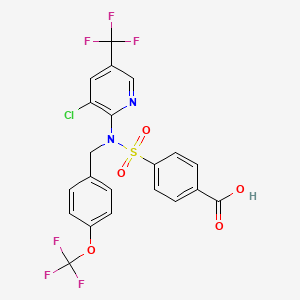
S-acetil-PEG3-ácido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-acetyl-PEG3-acid is a PEG linker containing a sulfur acetyl group and a terminal carboxylic acid . The sulfur acetyl group can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or DCC to produce amide bonds .
Molecular Structure Analysis
The molecular formula of S-acetyl-PEG3-acid is C11H20O6S . Its molecular weight is 280.34 . The IUPAC name is 2-oxo-6,9,12-trioxa-3-thiapentadecan-15-oic acid .Chemical Reactions Analysis
The sulfur acetyl group in S-acetyl-PEG3-acid can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or DCC to produce amide bonds .Physical and Chemical Properties Analysis
S-acetyl-PEG3-acid is a pale-yellow to yellow-brown liquid . It is soluble in water, DMSO, DCM, and DMF .Aplicaciones Científicas De Investigación
Producción de Grupo Tiol
S-acetil-PEG3-ácido contiene un grupo acetil de azufre {svg_1} {svg_2}. Este grupo puede desprotegerse para producir un grupo tiol {svg_3} {svg_4}. Los tioles se utilizan a menudo en reacciones de bioconjugación, que son útiles para unir biomoléculas a superficies o entre sí.
Formación de Enlace Amida
El ácido carboxílico terminal de this compound puede reaccionar con aminas primarias en presencia de EDC o HATU para producir enlaces amida {svg_5} {svg_6}. Esta reacción se utiliza comúnmente en la síntesis de péptidos y el descubrimiento de fármacos.
Aumento de la Solubilidad en Agua
El enlace PEG hidrofílico en this compound puede aumentar la solubilidad en agua del compuesto en medios acuosos {svg_7} {svg_8}. Esta propiedad es beneficiosa en aplicaciones farmacéuticas donde mejorar la solubilidad de las moléculas de fármacos puede mejorar su biodisponibilidad.
Investigación en Proteómica
Como menciona Santa Cruz Biotechnology {svg_9}, this compound se puede utilizar en la investigación en proteómica. La capacidad de formar grupos tiol y enlaces amida lo hace útil para el etiquetado y el estudio de proteínas.
Safety and Hazards
When handling S-acetyl-PEG3-acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mecanismo De Acción
Target of Action
S-acetyl-PEG3-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
S-acetyl-PEG3-acid contains a sulfur acetyl group and a terminal carboxylic acid . The sulfur acetyl group can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or HATU to produce amide bonds . This allows the S-acetyl-PEG3-acid to link the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .
Biochemical Pathways
The specific biochemical pathways affected by S-acetyl-PEG3-acid would depend on the target protein of the PROTAC it is part of. The general mechanism involves the ubiquitin-proteasome system . The PROTAC, once formed, recruits an E3 ubiquitin ligase to the target protein. The E3 ligase then tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of S-acetyl-PEG3-acid, as part of a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Propiedades
IUPAC Name |
3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQYRKIZPTUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235678 |
Source


|
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421933-33-6 |
Source


|
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)


